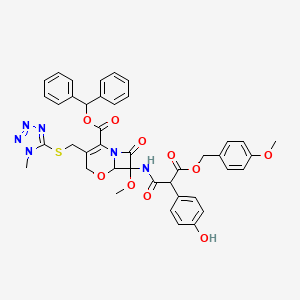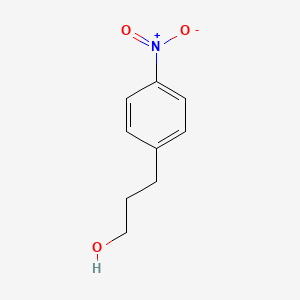
6,8-Dibromo-4-chloroquinazoline
Descripción general
Descripción
“6,8-Dibromo-4-chloroquinazoline” is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The 2-aryl-6,8-dibromoquinazolin-4(3H)-ones were prepared in a single-pot operation by condensing 6,8-dibromoanthranilamide and aryl aldehydes in the presence of molecular iodine in ethanol . Treatment of the 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with thionylchloride in the presence of dimethylformamide afforded the corresponding 2-aryl-4-chloro-6,8-dibromoquinazolines .
Molecular Structure Analysis
The molecular formula of “6,8-Dibromo-4-chloroquinazoline” is C8H3Br2ClN2. Its molecular weight is 322.38 g/mol.
Chemical Reactions Analysis
Palladium(0)-copper iodide catalyzed Sonogashira cross-coupling reaction of 2-aryl-4-chloro-6,8-dibromoquinazolines with terminal alkynes at room temperature afforded series of 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines . Further transformation of the 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines via Suzuki-Miyaura cross-coupling with arylboronic acids occurred without selectivity to afford the corresponding 2,6,8-triaryl-4-(phenylethynyl)quinazolines .
Physical And Chemical Properties Analysis
The physical form of “6,8-Dibromo-4-chloroquinazoline” is solid . Its molecular weight is 243.49 .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
6,8-Dibromo-4-chloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Methods of Application
The application involves the use of 2-aryl-6,8-dibromo-4-chloroquinazolines as precursors for sequential metal catalyzed C-C bond formation . The mild reaction conditions as well as the lower cost of copper (I) iodide and manganese chloride render these modified methods an attractive alternative for the synthesis of carbosubstituted quinazolines using palladium or nickel salts .
Results or Outcomes
The application of these methods on halogenated quinazolin-4-ones and their quinazolines generates novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Synthesis of Novel 2,6,8-Triaryl-4-(Phenylethynyl)Quinazolines
Specific Scientific Field
Summary of the Application
6,8-Dibromo-4-chloroquinazoline is used as a scaffold for the synthesis of novel 2,6,8-triaryl-4-(phenylethynyl)quinazolines . These compounds have potential photophysical properties .
Methods of Application
The synthesis involves sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions with terminal alkynes and arylboronic acids . This process allows for the creation of novel polysubstituted quinazoline derivatives .
Results or Outcomes
The resulting 2,6,8-triaryl-4-(phenylethynyl)quinazolines have potential photophysical properties . These compounds could have applications in various fields, including materials science and pharmaceuticals .
Synthesis of Polysubstituted Derivatives
Specific Scientific Field
Summary of the Application
6,8-Dibromo-4-chloroquinazoline is used in the synthesis of novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Methods of Application
The synthesis involves metal-catalyzed cross-coupling reactions of halogenated quinazolinones and their quinazoline derivatives . This method allows for the efficient functionalization of these compounds .
Results or Outcomes
The resulting polysubstituted derivatives have potential applications in pharmaceuticals and materials . These compounds could be used in the development of new drugs or materials with unique properties .
Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4(3H)-Ones
Specific Scientific Field
Summary of the Application
6,8-Dibromo-4-chloroquinazoline is used in the synthesis of biologically-relevant polycarbo-substituted quinazolin-4(3H)-ones . These compounds have potential applications in pharmaceuticals as they were found to be ghrelin receptor and vasopressin V1b receptor antagonists .
Methods of Application
The synthesis involves Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4(3H)-oxo precursors . This method allows for the efficient functionalization of these compounds .
Results or Outcomes
The resulting polycarbo-substituted quinazolin-4(3H)-ones have potential applications in pharmaceuticals . These compounds could be used in the development of new drugs with unique properties .
Synthesis of 6-Heteroaryl Substituted 4-Anilinoquinazoline Derivatives
Specific Scientific Field
Summary of the Application
6,8-Dibromo-4-chloroquinazoline is used in the synthesis of 6-heteroaryl substituted 4-anilinoquinazoline derivatives . These compounds have potential applications in pharmaceuticals as they inhibit the proliferation of breast cancer cells .
Methods of Application
The synthesis involves the use of 6,8-dibromo-4-chloroquinazoline as a precursor for the formation of 6-heteroaryl substituted 4-anilinoquinazoline derivatives . This process allows for the creation of novel polysubstituted quinazoline derivatives .
Results or Outcomes
The resulting 6-heteroaryl substituted 4-anilinoquinazoline derivatives have potential applications in pharmaceuticals . These compounds could be used in the development of new drugs for the treatment of breast, ovarian and other types of cancer .
Safety And Hazards
Direcciones Futuras
Halogenated quinazolines constitute important substrates for structural elaboration via metal-catalyzed carbon–carbon bond formation to afford novel polysubstituted quinazoline derivatives . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
Propiedades
IUPAC Name |
6,8-dibromo-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXZUHUYQNRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559801 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-4-chloroquinazoline | |
CAS RN |
98436-45-4 | |
| Record name | 6,8-Dibromo-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



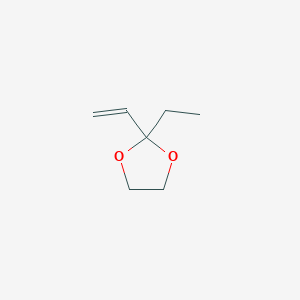



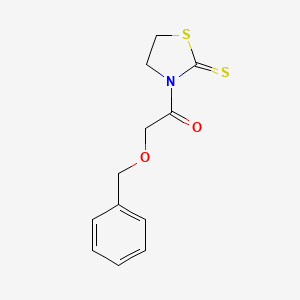
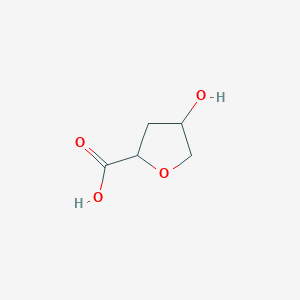
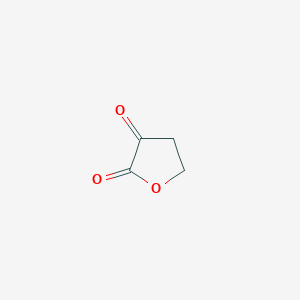
![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)
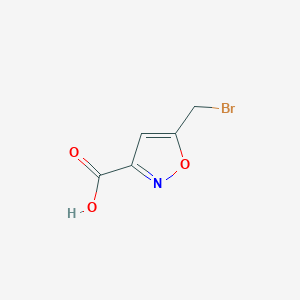

![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)
